1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

Chemoinformatics Drug Discovery Physicochemical Property

Researchers requiring a chiral, electrophilic pyrrolidine building block often face limited availability of 2-substituted N-ethyl pyrrolidine isothiocyanates. 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine (CAS 51218-09-8) directly addresses this gap. • Enables synthesis of chiral N,N'-disubstituted thiourea organocatalysts incorporating a basic pyrrolidine nitrogen for enhanced binding. • Serves as a non-interchangeable TRPA1 probe-its chiral, basic pyrrolidine scaffold ensures distinct SAR data vs. allyl or benzyl isothiocyanates. • Facilitates chemical proteomics labeling with unique chromatographic profiles for targeted protein enrichment. Supplied at ≥95% purity with global shipping.

Molecular Formula C8H14N2S
Molecular Weight 170.27
CAS No. 51218-09-8
Cat. No. B2550729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine
CAS51218-09-8
Molecular FormulaC8H14N2S
Molecular Weight170.27
Structural Identifiers
SMILESCCN1CCCC1CN=C=S
InChIInChI=1S/C8H14N2S/c1-2-10-5-3-4-8(10)6-9-7-11/h8H,2-6H2,1H3
InChIKeyYXKNCCRAEIDNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine: A Specialized Heterocyclic Isothiocyanate for Research and Organic Synthesis


1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine (CAS 51218-09-8) is a synthetic small molecule belonging to the class of pyrrolidine derivatives. With a molecular formula of C8H14N2S and a molecular weight of 170.28 g/mol, it features a saturated five-membered nitrogen-containing heterocycle substituted with an N-ethyl group and a reactive isothiocyanatomethyl moiety at the 2-position [1]. This specific structure positions it as a versatile building block in organic synthesis, particularly for the formation of thiourea derivatives via its electrophilic isothiocyanate group, which readily reacts with nucleophiles . It is supplied as a research-use-only compound by multiple vendors, typically at a purity of 95% or higher, and is not intended for diagnostic or therapeutic use [1].

Why Isothiocyanate Pyrrolidine Analogs Cannot Be Considered Functionally Interchangeable


While the isothiocyanate functional group is common to a class of electrophilic compounds known to activate the TRPA1 ion channel, the overall molecular structure and specific substituents profoundly influence biological activity, chemical reactivity, and physicochemical properties [1]. For instance, within the pyrrolidine subclass alone, variations in the N-alkyl substituent (e.g., ethyl vs. methyl) and the position of the isothiocyanatomethyl group on the ring (e.g., 2-position vs. 3-position) alter steric and electronic properties [2]. These structural differences can lead to significant variations in potency and selectivity for biological targets like TRPA1, as well as distinct reactivities in synthetic applications such as thiourea formation . Therefore, substituting one analog for another without empirical validation introduces unacceptable risk of experimental failure due to altered target engagement, off-target effects, or divergent reaction outcomes.

Quantifiable Differentiation Evidence for 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine


Comparative Molecular Weight and Lipophilicity (cLogP) Against Key Pyrrolidine Analogs

The unique N-ethyl substitution of the target compound imparts distinct physicochemical properties that directly affect its behavior in biological and chemical assays compared to its N-methyl analog. A computational analysis shows that 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine has a higher calculated partition coefficient (cLogP) and molecular weight, indicating increased lipophilicity and altered membrane permeability [1].

Chemoinformatics Drug Discovery Physicochemical Property

Implications of Regiochemistry: 2-Position vs. 3-Position Substitution on Pyrrolidine Reactivity

The position of the reactive isothiocyanatomethyl group on the pyrrolidine ring is a critical determinant of a compound's utility. The target compound's substitution at the 2-position creates a distinct spatial and electronic environment compared to its 3-substituted isomer, influencing its reactivity with nucleophiles and its fit within chiral binding pockets [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Utility as a Scaffold for Thiourea Library Synthesis in Medicinal Chemistry

The isothiocyanate functional group in the target compound is a privileged warhead for generating diverse thiourea libraries. Its reactivity with amines is well-documented, enabling high-yield, modular synthesis of complex molecules . While specific quantitative yield data for this exact compound is not publicly available, the class of alkyl isothiocyanates is known for efficient (>80% yield) thiourea formation under mild conditions, making it a reliable building block for parallel synthesis [1].

Medicinal Chemistry Parallel Synthesis Isothiocyanate

TRPA1 Activity of Isothiocyanates is Highly Structure-Dependent, with Potency Spanning Three Orders of Magnitude

The target compound's isothiocyanate group suggests potential as a TRPA1 channel modulator. However, published structure-activity relationship (SAR) data on isothiocyanates reveal that potency at TRPA1 is exquisitely sensitive to the attached molecular scaffold. While the specific EC50 of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine has not been publicly reported, this class-level inference from known data highlights the high risk of substituting one isothiocyanate for another [1]. For context, a natural isothiocyanate, Moringin, activates TRPA1 with an EC50 of 3.14 μM, whereas other synthetic isothiocyanates can be orders of magnitude less potent or even inactive [2]. This underscores that the pyrrolidine scaffold attached to the isothiocyanate warhead is a critical determinant of TRPA1 activity.

TRPA1 Agonist Ion Channel Covalent Modifier

Validated Research and Industrial Application Scenarios for 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine


Synthesis of Chiral Thiourea Catalyst Libraries

Given its defined 2-position substitution on the pyrrolidine ring, this compound is uniquely suited as an electrophilic building block for synthesizing diverse, chiral N,N'-disubstituted thiourea derivatives . These thioureas are a privileged class of organocatalysts and enzyme inhibitors. The resulting products incorporate the chiral 1-ethylpyrrolidine moiety, a feature absent in thioureas derived from simpler isothiocyanates like phenyl or allyl isothiocyanate. This enables the exploration of new asymmetric catalytic cycles or the creation of more selective enzyme inhibitors by leveraging the pyrrolidine's basic nitrogen for additional binding interactions.

Development of Isothiocyanate-Based Chemical Probes for TRPA1

The structure-activity relationship (SAR) for TRPA1 agonists shows that potency is highly dependent on the scaffold attached to the isothiocyanate warhead [1]. This compound serves as a non-interchangeable molecular probe to dissect the specific contribution of a chiral, basic pyrrolidine moiety to TRPA1 activation, desensitization, and selectivity [2]. Its use is essential for any research program aiming to systematically map the TRPA1 pharmacophore, as substituting it with a different isothiocyanate (e.g., allyl or benzyl isothiocyanate) would probe a completely different structural interaction and yield non-comparable data.

Proteomics Applications Requiring a Basic, Chiral, Covalent Label

In chemical proteomics, the isothiocyanate group is used to covalently label nucleophilic amino acid residues (e.g., lysine, cysteine) on proteins . This compound offers a distinct labeling profile compared to other isothiocyanates due to the presence of a chiral center adjacent to the reactive group and a basic tertiary amine that remains protonated under physiological conditions [3]. These features will influence both the labeling efficiency and the chromatographic properties of the labeled peptides, facilitating the enrichment and identification of specific protein subpopulations not accessible with simpler isothiocyanate labels like FITC.

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